3-Ethyloxiran-2-one
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Overview
Description
Alpha-Butyrolactone, also known as alpha-acetyl-gamma-butyrolactone, is a chemical compound with significant importance in various fields. It is a lactone, a cyclic ester, and is structurally characterized by a five-membered ring containing an oxygen atom. This compound is known for its versatility and is used in numerous industrial and scientific applications.
Preparation Methods
Alpha-Butyrolactone can be synthesized through several methods. One common synthetic route involves the acetylation of gamma-butyrolactone using acetaldehyde in the presence of an inorganic base as a catalyst . The reaction is carried out in an organic solvent, and the pH of the reaction mixture is adjusted to neutral using a dilute acid. The product is then isolated through post-treatment processes such as filtration and distillation .
Another method involves the dehydrogenation of 1,4-butanediol or the ring-closing of hydroxy acids . These methods are often preferred for industrial production due to their efficiency and high yield.
Chemical Reactions Analysis
Alpha-Butyrolactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to alpha-acetyl-gamma-butyrolactone using ethyl acetate under alkaline conditions . Reduction reactions typically involve the use of reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution reactions often occur in the presence of nucleophiles, resulting in the formation of substituted lactones. Common reagents used in these reactions include ethyl acetate and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alpha-Butyrolactone has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it serves as a building block for the synthesis of biologically active molecules, such as diuretics, anticancer agents, and contraceptive drugs .
In medicine, alpha-butyrolactone is used in the development of drugs for the treatment of heart disease and glaucoma . It is also employed in the synthesis of experimental drugs and synthetic intermediates . In the industrial sector, alpha-butyrolactone is used as a solvent and in the production of polymers and resins .
Mechanism of Action
The mechanism of action of alpha-butyrolactone involves its conversion to gamma-hydroxybutyric acid (GHB) in the body . GHB acts as a central nervous system depressant, exerting its effects by binding to GHB receptors and gamma-aminobutyric acid (GABA) receptors in the brain . This binding leads to the inhibition of neurotransmitter release, resulting in sedative and hypnotic effects.
Comparison with Similar Compounds
Alpha-Butyrolactone is structurally similar to other lactones, such as gamma-butyrolactone and 1,4-butanediol . it is unique in its ability to undergo specific chemical reactions and its wide range of applications. Gamma-butyrolactone, for example, is primarily used as a solvent and in the production of GHB , while 1,4-butanediol is used in the manufacture of plastics and polyurethanes .
Properties
CAS No. |
52287-99-7 |
---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
3-ethyloxiran-2-one |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6-3/h3H,2H2,1H3 |
InChI Key |
ZOMPBXWFMAJRRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)O1 |
Origin of Product |
United States |
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